molecular formula C21H20N2O5 B11957976 N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853330-04-8

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11957976
CAS No.: 853330-04-8
M. Wt: 380.4 g/mol
InChI Key: GLAPSETWAVIWSW-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that belongs to the class of amides It features a complex structure with a methoxybenzyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
  • N-(4-Methoxybenzyl)-3-(5-(2-nitrophenyl)furan-2-yl)propanamide
  • N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)thiophene-2-yl)propanamide

Uniqueness

N-(4-Methoxybenzyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific positioning of the nitrophenyl group and the presence of the furan ring

Properties

CAS No.

853330-04-8

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H20N2O5/c1-27-18-7-5-15(6-8-18)14-22-21(24)12-10-19-9-11-20(28-19)16-3-2-4-17(13-16)23(25)26/h2-9,11,13H,10,12,14H2,1H3,(H,22,24)

InChI Key

GLAPSETWAVIWSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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